Cas no 852445-81-9 (Chloro[1,3-bis(mesityl)imidazole-2-ylidene]gold(I))

Chloro[1,3-bis(mesityl)imidazole-2-ylidene]gold(I) structure
852445-81-9 structure
Product Name:Chloro[1,3-bis(mesityl)imidazole-2-ylidene]gold(I)
Numéro CAS:852445-81-9
Le MF:C21H24AuClN2
Mégawatts:536.848217010498
MDL:MFCD11656059
CID:860180
PubChem ID:71310802
Update Time:2024-10-26

Chloro[1,3-bis(mesityl)imidazole-2-ylidene]gold(I) Propriétés chimiques et physiques

Nom et identifiant

    • Chloro[1,3-bis(mesityl)imidazole-2-ylidene]gold(I)
    • [1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-chlorogold
    • Chloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]gold (ACI)
    • Chloro(1,3-dihydro-1,3-dimesityl-2H-imidazol-2-ylidene)gold
    • IMesAuCl
    • Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I)
    • AKOS024259176
    • Chloro[1,3-bis(2,4,6-trimethylphenyl)2H-imidazol-2-ylidene]gold(I)
    • D82588
    • [1,3-BIS(2,4,6-TRIMETHYLPHENYL)IMIDAZOL-2-YLIDENE](CHLORO)GOLD
    • [1,3-bis(2,4,6-trimethylphenyl)2H-imidazol-2-ylidene]gold(I)Chloro
    • CJB44581
    • MFCD11656059
    • Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I), 95%
    • 852445-81-9
    • AuCl(IMes)
    • MDL: MFCD11656059
    • Piscine à noyau: 1S/C21H24N2.Au.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h7-12H,1-6H3;;1H/q;+1;/p-1
    • La clé Inchi: YFUIKJIITPMUAT-UHFFFAOYSA-M
    • Sourire: Cl[Au]=C1N(C2C(C)=CC(C)=CC=2C)C=CN1C1C(C)=CC(C)=CC=1C |^1:1|

Propriétés calculées

  • Qualité précise: 536.129372g/mol
  • Masse isotopique unique: 536.129372g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 25
  • Nombre de liaisons rotatives: 1
  • Complexité: 468
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 6.5Ų

Propriétés expérimentales

  • Sensibilité: air sensitive

Chloro[1,3-bis(mesityl)imidazole-2-ylidene]gold(I) Informations de sécurité

  • Conditions de stockage:Sealed in dry,Room Temperature

Chloro[1,3-bis(mesityl)imidazole-2-ylidene]gold(I) PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM187497-5g
(1,3-dimesityl-1,3-dihydro-2H-imidazol-2-ylidene)gold(III) chloride
852445-81-9 95%
5g
$777 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
79-1200-100mg
Chloro[1,3-bis(mesityl)imidazole-2-ylidene]gold(I)
852445-81-9 98%
100mg
684.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
79-1200-500mg
Chloro[1,3-bis(mesityl)imidazole-2-ylidene]gold(I)
852445-81-9 98%
500mg
2736.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IS493-200mg
Chloro[1,3-bis(mesityl)imidazole-2-ylidene]gold(I)
852445-81-9 98%
200mg
784.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IS493-50mg
Chloro[1,3-bis(mesityl)imidazole-2-ylidene]gold(I)
852445-81-9 98%
50mg
276.0CNY 2021-07-10
abcr
AB425933-100 mg
Chloro[1,3-bis(2,4,6-trimethylphenyl)2H-imidazol-2-ylidene]gold(I), 98%; .
852445-81-9 98%
100 mg
€78.00 2023-07-18
abcr
AB425933-500 mg
Chloro[1,3-bis(2,4,6-trimethylphenyl)2H-imidazol-2-ylidene]gold(I), 98%; .
852445-81-9 98%
500MG
€281.00 2023-07-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
696501-100MG
Chloro[1,3-bis(mesityl)imidazole-2-ylidene]gold(I)
852445-81-9
100mg
¥518.46 2023-11-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
696501-500MG
Chloro[1,3-bis(mesityl)imidazole-2-ylidene]gold(I)
852445-81-9
500mg
¥2287.18 2023-11-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
79-1200-100mg
Chloro[1,3-bis(2,4,6-trimethylphenyl)2H-imidazol-2-ylidene]gold(I),98%
852445-81-9 98%
100mg
684CNY 2021-05-08

Chloro[1,3-bis(mesityl)imidazole-2-ylidene]gold(I) Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Gold, chloro[thiobis[methane]]- ;  1 h, rt
Référence
Mechanochemistry for facilitated access to N,N-diaryl NHC metal complexes
Beillard, Audrey; Bantreil, Xavier; Metro, Thomas-Xavier; Martinez, Jean; Lamaty, Frederic, New Journal of Chemistry, 2017, 41(3), 1057-1063

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium carbonate ,  Sodium tetrachloroaurate Solvents: 3-Chloropyridine ;  24 h, 80 °C
Référence
A direct and practical approach for the synthesis of N-heterocyclic carbene coinage metal complexes
Zhu, Shifa; Liang, Renxiao; Jiang, Huanfeng, Tetrahedron, 2012, 68(38), 7949-7955

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium carbonate ,  Sodium tetrachloroaurate Solvents: 3-Chloropyridine ;  24 h, 80 °C
Référence
A direct and practical approach for the synthesis of Au(I)-NHC complexes from commercially available imidazolium salts and Au(III) salts
Zhu, Shifa; Liang, Renxiao; Chen, Lijuan; Wang, Chao; Ren, Yanwei; et al, Tetrahedron Letters, 2012, 53(7), 815-818

Méthode de production 4

Conditions de réaction
1.1 Reagents: Silver oxide (Ag2O) Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ;  overnight, rt
Référence
Simple and Mild Synthesis of Indoles via Hydroamination Reaction Catalysed by NHC-Gold Complexes: Looking for Optimized Conditions
Michalska, Malina; Grela, Karol, Synlett, 2016, 27(4), 599-603

Méthode de production 5

Conditions de réaction
1.1 Reagents: Chloro(tetrahydrothiophene)gold Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Potassium carbonate ;  1.5 h, rt
Référence
Simple and efficient synthesis of [MCl(NHC)] (M = Au, Ag) complexes
Visbal, Renso; Laguna, Antonio; Gimeno, M. Concepcion, Chemical Communications (Cambridge, 2013, 49(50), 5642-5644

Méthode de production 6

Conditions de réaction
1.1 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ;  5 min, 35 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  10 min, 35 °C
Référence
Rapid and mild synthesis of Au-NHC complexes in a simple two-phase flow reactor
Jonsson, Helgi Freyr; Fiksdahl, Anne; Harvie, Andrew J., Dalton Transactions, 2021, 50(23), 7969-7975

Méthode de production 7

Conditions de réaction
1.1 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Acetone ;  10 min, 60 °C
1.2 Reagents: Sodium acetate ;  230 min, 60 °C
Référence
Using sodium acetate for the synthesis of [Au(NHC)X] complexes
Scattolin, Thomas; Tzouras, Nikolaos V.; Falivene, Laura; Cavallo, Luigi; Nolan, Steven P., Dalton Transactions, 2020, 49(28), 9694-9700

Méthode de production 8

Conditions de réaction
1.1 Reagents: Carbonylchlorogold Solvents: Toluene ;  rt
Référence
A facile one-step synthesis of a lipophilic gold(I) carbene complex - X-ray crystal structures of LAuCl and LAuCCH (L = 1,3-di-tert-butylimidazol-2-ylidene)
Singh, Sanjay; Kumar, S. Shravan; Jancik, Vojtech; Roesky, Herbert W.; Schmidt, Hans-Georg; et al, European Journal of Inorganic Chemistry, 2005, (15), 3057-3062

Méthode de production 9

Conditions de réaction
1.1 Reagents: Silver oxide (Ag2O) Solvents: Dichloromethane ;  rt
1.2 Reagents: Gold, chloro[thiobis[methane]]- ;  rt
Référence
Synthesis, Reactivity, and Electrochemical Studies of Gold(I) and Gold(III) Complexes Supported by N-Heterocyclic Carbenes and Their Application in Catalysis
Pazicky, Marek; Loos, Annette; Ferreira, Maria Joao; Serra, Daniel; Vinokurov, Nikolai; et al, Organometallics, 2010, 29(20), 4448-4458

Méthode de production 10

Conditions de réaction
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, salt with 2,4-pentanedione (1:1) ,  Chloro(tetrahydrothiophene)gold Solvents: Dichloromethane ;  1 h
Référence
An efficient and sustainable synthesis of NHC gold complexes
Johnson, Alice; Gimeno, M. Concepcion, Chemical Communications (Cambridge, 2016, 52(62), 9664-9667

Méthode de production 11

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Oxygen ,  Gold, chloro[thiobis[methane]]- ;  30 min, rt
Référence
General Mechanochemical Synthetic Protocol to Late Transition Metal-NHC (N-Heterocyclic Carbene) Complexes
Pisano, Gianmarco; Cazin, Catherine S. J., ACS Sustainable Chemistry & Engineering, 2021, 9(29), 9625-9631

Méthode de production 12

Conditions de réaction
1.1 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ;  5 min, 65 °C
Référence
Microwave-Assisted Synthesis of (N-Heterocyclic carbene)MCl Complexes of Group 11 Metals
Landers, Brant; Navarro, Oscar, European Journal of Inorganic Chemistry, 2012, 2012(18), 2980-2982

Méthode de production 13

Conditions de réaction
1.1 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Tetrahydrofuran ;  1 h, 50 °C
Référence
Imidazol(in)ium Hydrogen Carbonates as a Genuine Source of N-Heterocyclic Carbenes (NHCs): Applications to the Facile Preparation of NHC Metal Complexes and to NHC-Organocatalyzed Molecular and Macromolecular Syntheses
Fevre, Mareva; Pinaud, Julien; Leteneur, Alexandre; Gnanou, Yves; Vignolle, Joan; et al, Journal of the American Chemical Society, 2012, 134(15), 6776-6784

Méthode de production 14

Conditions de réaction
1.1 Reagents: Tetraethylammonium chloride ,  Silver oxide (Ag2O) Solvents: Methanol ,  Dichloromethane ;  6 h, rt
1.2 Reagents: Gold, chloro[thiobis[methane]]- ;  4 h, rt
Référence
Synthesis and structural characterization of linear Au(I) N-heterocyclic carbene complexes: New analogues of the Au(I) phosphine drug Auranofin
Baker, Murray V.; Barnard, Peter J.; Berners-Price, Susan J.; Brayshaw, Simon K.; Hickey, James L.; et al, Journal of Organometallic Chemistry, 2005, 690(24-25), 5625-5635

Méthode de production 15

Conditions de réaction
1.1 Reagents: Chloro(tetrahydrothiophene)gold Solvents: Tetrahydrofuran ;  24 h, rt
Référence
Room-Temperature Hydration of Alkynes Catalyzed by Different Carbene Gold Complexes and their Precursors
Xu, Yun; Hu, Xingbang; Zhang, Shufeng; Xi, Xiuxing; Wu, Youting, ChemCatChem, 2016, 8(1), 262-267

Méthode de production 16

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Gold, chloro[thiobis[methane]]- Solvents: Acetone ;  4 h, 60 °C
Référence
Straightforward synthesis of [Au(NHC)X] (NHC = N-heterocyclic carbene, X = Cl, Br, I) complexes
Collado, Alba; Gomez-Suarez, Adrian; Martin, Anthony R.; Slawin, Alexandra M. Z.; Nolan, Steven P., Chemical Communications (Cambridge, 2013, 49(49), 5541-5543

Méthode de production 17

Conditions de réaction
1.1 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ;  1 h, 40 °C
Référence
Copper N-heterocyclic carbene (NHC) complexes as carbene transfer reagents
Furst, Marc R. L.; Cazin, Catherine S. J., Chemical Communications (Cambridge, 2010, 46(37), 6924-6925

Chloro[1,3-bis(mesityl)imidazole-2-ylidene]gold(I) Raw materials

Chloro[1,3-bis(mesityl)imidazole-2-ylidene]gold(I) Preparation Products

Chloro[1,3-bis(mesityl)imidazole-2-ylidene]gold(I) Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:852445-81-9)Chloro[1,3-bis(mesityl)imidazole-2-ylidene]gold(I)
Numéro de commande:A914817
État des stocks:in Stock
Quantité:5g/1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 12:53
Prix ($):1107.0/295.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:852445-81-9)Chloro[1,3-bis(mesityl)imidazole-2-ylidene]gold(I)
A914817
Pureté:99%/99%
Quantité:5g/1g
Prix ($):1107.0/295.0
Courriel